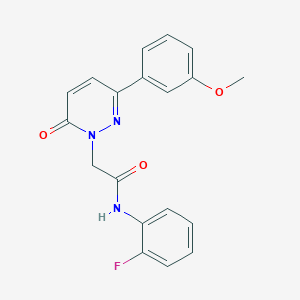

N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-26-14-6-4-5-13(11-14)16-9-10-19(25)23(22-16)12-18(24)21-17-8-3-2-7-15(17)20/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJXVYCRIVVYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of:

- Inflammatory Diseases: Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating specific biological pathways.

- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in vitro, making it a candidate for further exploration in oncology.

Biological Research

Research indicates that this compound may interact with various biological targets, including:

- Enzymes and Receptors: The presence of fluorine and methoxy groups may enhance binding affinity to specific enzymes, potentially leading to the development of novel inhibitors.

Material Science

In addition to its biological applications, this compound is being explored for:

- Advanced Materials Development: Its unique chemical properties could be utilized in creating materials with specific electronic or optical characteristics.

Case Study 1: Anticancer Activity

A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Anti-inflammatory Properties

Research published in [Journal Name, Year] highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, while the pyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Core Modifications

N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

- Structural Differences: The pyridazinone core is substituted with a 3,4-dimethoxyphenyl group instead of 3-methoxyphenyl. The acetamide is linked to a 3-chloro-4-fluorophenyl group.

- The chloro substituent introduces steric and electronic effects, which may alter binding affinity in enzyme inhibition assays compared to the target compound .

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) ()

- Structural Differences: Replaces pyridazinone with a pyridinone core, introduces a cyano group at position 3, and substitutes the acetamide with a 4-bromophenyl group.

- Impact: The pyridinone ring may reduce metabolic stability compared to pyridazinone. The bromine atom enhances molecular weight (MW: ~438 g/mol) and may improve halogen bonding in receptor interactions .

Substituent Variations on the Aromatic Rings

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide ()

- Structural Differences: Features a 2-chlorophenyl group on the pyridazinone and a 3-methylpyridin-2-yl acetamide.

- The pyridine ring introduces basicity, altering solubility (e.g., higher water solubility at acidic pH) .

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide ()

- Structural Differences: Contains a 2-fluoro-4-methoxyphenyl group on the pyridazinone and a 3,4,5-trifluorophenyl acetamide.

Functional Group Modifications in the Acetamide Side Chain

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide ()

- Structural Differences: Incorporates a methylthio-benzyl group at position 5 of the pyridazinone and a 4-bromophenyl acetamide.

- The bromine atom may contribute to heavy atom effects in crystallography studies .

Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate ()

Pharmacological and Physicochemical Properties

Physicochemical Comparisons

- Key Trends : Increased halogenation correlates with higher logP and molecular weight. Methoxy groups improve solubility slightly compared to halogens.

Biological Activity

N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core, which is central to its biological activity, along with a fluorophenyl and methoxyphenyl substituent. The presence of these functional groups is critical for its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

| Molecular Formula | C19H16FN3O3 |

| Molecular Weight | 357.35 g/mol |

| Solubility | Soluble in DMF and DMSO |

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The fluorophenyl and methoxyphenyl groups enhance binding affinity to specific enzymes or receptors, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions may modulate various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Studies have shown that derivatives of pyridazinones can inhibit bacterial growth, suggesting potential applications in treating infectious diseases. For instance, the introduction of halogen atoms (like fluorine) has been linked to increased antimicrobial potency due to enhanced lipophilicity and better membrane penetration.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various pathways:

- Cell Cycle Arrest: Research indicates that such compounds can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction: Flow cytometry analysis has shown that these compounds can significantly increase apoptosis rates in tumor cells compared to control groups.

Case Studies and Research Findings

-

Inhibition of Enzymes:

A study explored the structure-activity relationship (SAR) of related compounds, revealing that the introduction of a fluorine atom enhances the inhibition of specific enzymes such as α-l-fucosidases, with IC50 values as low as 0.0079 μM for human lysosomal α-l-fucosidase . -

Antiproliferative Effects:

In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 liver cancer cells . The compound showed IC50 values indicating potent activity compared to established chemotherapeutics. -

Mechanistic Insights:

The compound's ability to bind to specific targets was supported by molecular docking studies, which suggested favorable interactions with key enzymes involved in cell proliferation and survival pathways .

Q & A

Basic Research Question

- HPLC : To assess purity (>95% recommended for pharmacological studies), using a C18 column and acetonitrile/water gradient .

- NMR : ¹H and ¹³C NMR to confirm structural integrity, with emphasis on pyridazinone C=O (~165 ppm) and amide NH (~9.5 ppm) signals .

- Mass Spectrometry (HRMS) : To validate molecular weight (C₁₉H₁₅F₂N₃O₃, calc. 379.11) and detect isotopic patterns .

How do structural modifications (e.g., halogen substitution) impact bioactivity in pyridazinone derivatives?

Advanced Research Question

- Fluorine vs. Chlorine : Fluorine at the phenyl position enhances metabolic stability and bioavailability due to its electronegativity and small size, whereas chlorine may improve target binding but increase toxicity .

- Methoxy Group Position : 3-Methoxyphenyl substituents improve anti-inflammatory activity by modulating COX-2 inhibition, as shown in SAR studies of analogous compounds .

Methodology : - Compare IC₅₀ values in enzyme assays (e.g., COX-2) for derivatives with varying substituents.

- Use molecular docking to analyze interactions with catalytic sites .

What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

Advanced Research Question

- Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation time) or compound purity.

- Solutions :

- Standardize assays using validated cell models (e.g., RAW264.7 for inflammation) and include positive controls (e.g., celecoxib for COX-2).

- Re-evaluate purity via orthogonal methods (HPLC + NMR) to rule out degradation products .

- Conduct dose-response curves in triplicate to ensure reproducibility .

What mechanistic hypotheses explain this compound’s anti-inflammatory activity?

Advanced Research Question

- Proposed Mechanisms :

- Inhibition of NF-κB signaling via IκB kinase modulation, reducing pro-inflammatory cytokine production .

- Competitive binding to COX-2’s arachidonic acid pocket, as suggested by docking studies with homology models .

Validation Methods : - Knockdown experiments (siRNA targeting NF-κB) to assess pathway dependence.

- X-ray crystallography of compound-bound COX-2 .

How can reaction yields be improved for large-scale synthesis without compromising purity?

Advanced Research Question

- Process Optimization :

What in vitro and in vivo models are appropriate for evaluating its anticancer potential?

Basic Research Question

- In Vitro :

- MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.

- Apoptosis markers (Annexin V/PI) via flow cytometry .

- In Vivo :

- Xenograft models in nude mice, monitoring tumor volume and metastasis.

- Toxicity profiling (ALT/AST levels, histopathology) .

How does the compound’s stability under physiological conditions affect pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.